3-(3-Methyl-2-thienyl)-1-propene
Overview
Description
3-(3-Methyl-2-thienyl)-1-propene is an organic compound featuring a thienyl group, which is a sulfur-containing five-membered ring, attached to a propene chain
Mechanism of Action
Target of Action
The primary target of 3-(3-Methyl-2-thienyl)-1-propene is the GABA uptake transporters (GATs) . These transporters play a crucial role in regulating GABAergic transmission in the brain, which is essential for maintaining the balance between excitatory and inhibitory neurotransmission .
Mode of Action
This compound, also known as tiagabine , interacts with its targets by inhibiting the GATs . This inhibition increases the levels of GABA in the synaptic cleft, thereby enhancing GABAergic transmission . The compound has been shown to have a notable inhibitory effect on GATs .
Biochemical Pathways
The inhibition of GATs by this compound affects the GABAergic system . This system is one of the main inhibitory neurotransmitter systems in the brain, and it plays a key role in regulating neuronal excitability . By increasing GABA levels in the synaptic cleft, the compound enhances inhibitory neurotransmission, which can help to control conditions characterized by excessive neuronal activity, such as seizures .
Pharmacokinetics
The pharmacokinetics of this compound involve linear processes of absorption and elimination . The compound has a short half-life and is excreted through both fecal (63%) and renal (25%) routes . The compound’s ADME properties and their impact on bioavailability are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic transmission. This can result in a decrease in neuronal excitability, which can help to control conditions such as epilepsy . The compound is also used off-label in the treatment of anxiety disorders and panic disorder .
Biochemical Analysis
Biochemical Properties
3-(3-Methyl-2-thienyl)-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as gamma-aminobutyric acid (GABA) transporters, specifically GAT1 and BGT1 . These interactions are crucial as they influence the transport and regulation of GABA, an important neurotransmitter in the central nervous system. The compound’s interaction with these transporters can modulate GABA levels, thereby affecting neurotransmission and potentially offering therapeutic benefits in conditions like epilepsy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving GABAergic neurotransmission . By modulating GABA levels, this compound can affect gene expression and cellular metabolism. For instance, in neuronal cells, it can alter the expression of genes involved in synaptic transmission and neuroprotection . Additionally, its impact on GABA transporters can lead to changes in cellular excitability and neurotransmitter release, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GABA transporters. It acts as an inhibitor of GAT1 and BGT1, leading to increased synaptic concentrations of GABA . This inhibition enhances GABAergic neurotransmission by preventing the reuptake of GABA into neurons and astrocytes. The compound’s ability to inhibit these transporters is associated with its structural similarity to GABA, allowing it to effectively compete for binding sites . This mechanism of action is particularly relevant in the context of anticonvulsant therapy, where enhanced GABAergic activity can help control seizures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that its effects on cellular function, particularly in neuronal cells, are sustained with prolonged exposure . These studies have also highlighted the compound’s potential for chronic therapeutic applications, as its inhibitory effects on GABA transporters remain consistent over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance GABAergic neurotransmission without significant adverse effects . At higher doses, it can lead to toxicity, manifesting as neurological symptoms such as dizziness and tremors . These findings underscore the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as GABA transaminase and succinate semialdehyde dehydrogenase . These enzymes are part of the GABA shunt, a metabolic pathway that converts GABA into succinate, which then enters the tricarboxylic acid (TCA) cycle . The compound’s influence on these pathways can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with GABA transporters . These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues . The compound’s distribution is particularly prominent in the central nervous system, where it can exert its effects on GABAergic neurotransmission .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with GABA transporters . This localization is critical for its function, as it allows the compound to effectively modulate synaptic GABA levels. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2-thienyl)-1-propene typically involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable reagent to form the propene derivative. One common method involves the use of Wittig reaction, where the aldehyde reacts with a phosphonium ylide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the thienyl group and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-2-thienyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thienylpropane derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
3-(3-Methyl-2-thienyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-2-thienyl)-2-propenoic acid
- 3-(3-Methyl-2-thienyl)methylamine
Uniqueness
3-(3-Methyl-2-thienyl)-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the propene chain differentiates it from other thienyl derivatives, influencing its interaction with various reagents and biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methyl-2-prop-2-enylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-3-4-8-7(2)5-6-9-8/h3,5-6H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDEAMBJAQCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543640 | |
Record name | 3-Methyl-2-(prop-2-en-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99727-96-5 | |
Record name | 3-Methyl-2-(prop-2-en-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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